2-(5-Methylfuran-2-yl)propanoic acid
Description
2-(5-Methylfuran-2-yl)propanoic acid is a furan-substituted propanoic acid derivative. The core structure comprises a furan ring (a five-membered aromatic oxygen heterocycle) substituted with a methyl group at the 5-position and a propanoic acid side chain.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10O3/c1-5-3-4-7(11-5)6(2)8(9)10/h3-4,6H,1-2H3,(H,9,10) |
InChI Key |
PTZBYFNTSYSKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and molecular differences between 2-(5-Methylfuran-2-yl)propanoic acid and related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituents on Furan | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 3-(5-Methylfuran-2-yl)propanoic acid | 1456-08-2 | C₈H₁₀O₃ | 5-Methyl | 154.17 | Propanoic acid at C3 of furan |
| 3-[5-(4-Methylphenyl)furan-2-yl]propanoic acid | 23589-06-2 | C₁₄H₁₄O₃ | 5-(4-Methylphenyl) | 230.26 | Extended aromatic substituent |
| 2-(5-Benzoylthiophen-2-yl)propanoic acid | 33005-95-7 | C₁₄H₁₂O₃S | 5-Benzoyl (thiophene) | 260.31 | Thiophene core, benzoyl group |
Key Observations :
Positional Isomerism: The placement of the propanoic acid side chain (C2 vs. C3 on the furan) significantly impacts electronic and steric properties.
Substituent Effects :
- The 4-methylphenyl group in CAS 23589-06-2 introduces steric bulk and lipophilicity, which may influence binding affinity in biological systems .
- Substitution of furan with thiophene (as in CAS 33005-95-7) alters aromaticity and electron density, affecting reactivity and interaction with biological targets .
Physicochemical Properties
- Solubility: Propanoic acid derivatives with polar substituents (e.g., hydroxyl or carboxyl groups) generally exhibit higher aqueous solubility. For instance, 3-(5-Methylfuran-2-yl)propanoic acid (C₈H₁₀O₃) is likely more soluble than its phenyl-substituted counterpart (C₁₄H₁₄O₃) due to reduced molecular weight and lipophilicity .
- Thermal Stability : Furan derivatives with electron-withdrawing groups (e.g., carboxyl) may exhibit lower thermal stability compared to thiophene analogues, which benefit from sulfur’s electron-donating effects .
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